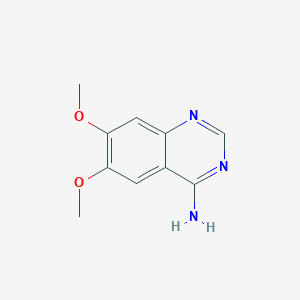

6,7-Dimethoxyquinazolin-4-amine

Overview

Description

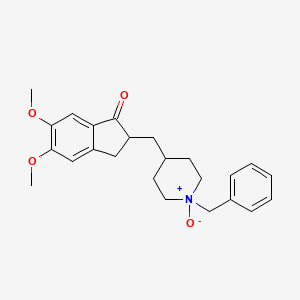

6,7-Dimethoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 6,7-Dimethoxyquinazolin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle .

Mode of Action

This compound interacts with its target, CDK2, through a process known as N-hydroxylation . This interaction results in the production of a reactive intermediate, the heteroaryl nitrenium ion , which is implicated in DNA damage and genotoxicity .

Biochemical Pathways

The interaction of this compound with CDK2 affects the cell cycle control pathway . The downstream effects of this interaction include changes in cell proliferation and potentially, cell death .

Pharmacokinetics

The compound’s interaction with cdk2 suggests it is able to reach its target within cells

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle. By interacting with CDK2, this compound can influence cell proliferation and potentially induce cell death .

Biochemical Analysis

Biochemical Properties

6,7-Dimethoxyquinazolin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of acetylcholinesterase in vitro . This interaction suggests that this compound could potentially influence biochemical reactions involving acetylcholinesterase, an enzyme crucial for nerve function .

Cellular Effects

The effects of this compound on cells are not fully understood yet. Some studies suggest that it may have significant impacts on cellular processes. For example, it has been found to inhibit the activity of acetylcholinesterase, which could potentially influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

Its ability to inhibit acetylcholinesterase suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity . This could lead to changes in gene expression and cellular metabolism.

Properties

IUPAC Name |

6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPNHISKDKRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516751 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21575-13-3 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 6,7-Dimethoxyquinazolin-4-amine scaffold in medicinal chemistry?

A1: The this compound scaffold serves as a versatile starting point for synthesizing diverse bioactive molecules. This particular structure has demonstrated potential for developing novel drugs, especially as kinase inhibitors, with applications in treating various diseases like cancer [, ].

Q2: What are some of the key structural features of this compound derivatives that contribute to their biological activity?

A2: Research suggests that the presence of the 6,7-dimethoxy groups on the quinazoline ring plays a crucial role in enhancing potency and selectivity towards specific targets like EGFR []. Additionally, modifications at the 4-amino position with various aromatic and heterocyclic substituents significantly influence the biological activity and target selectivity of these derivatives [, , ]. For instance, introducing a 3-chloro-4-fluorophenyl group at the 4-amino position resulted in enhanced antiproliferative activity against colorectal cancer cells [].

Q3: How does the structure of this compound derivatives affect their interaction with the Epidermal Growth Factor Receptor (EGFR)?

A3: Studies employing computational chemistry techniques, particularly molecular docking simulations, have shed light on how these derivatives interact with EGFR []. These simulations suggest that the 6,7-dimethoxy groups can form crucial hydrogen bonds with residues in the EGFR hinge region, enhancing the binding affinity []. Furthermore, strategic modifications to the 4-amino substituent can enable interactions with the active site water network, further strengthening the inhibitor-enzyme interaction [].

Q4: Have any this compound derivatives shown promising activity against specific diseases?

A4: Yes, research indicates promising results with certain derivatives. For example, compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited significant antiproliferative activity against colorectal cancer cells by inducing apoptosis and cell cycle arrest []. Additionally, derivatives containing a 3-ethynylphenyl group at the 4-amino position demonstrated potent inhibitory activity against chordoma cell lines [].

Q5: What are the potential advantages of using this compound as a starting point for drug development?

A5: The inherent structural features of this scaffold, like the easily modifiable 4-amino group and the presence of the 6,7-dimethoxy groups, allow for fine-tuning the physicochemical properties and biological activity of the resulting molecules. This tunability makes it a promising scaffold for discovering potent and selective inhibitors against various therapeutic targets [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)

![Benzo[1,3]dioxole-5-carboxamidine hydrochloride](/img/structure/B1338667.png)

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)